2',3'-Dideoxy-5-iodocytidine: A Technical Guide to its Discovery and History
2',3'-Dideoxy-5-iodocytidine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to 2',3'-Dideoxy-5-iodocytidine (B1583618) (IddC), a halogenated dideoxynucleoside analog. While specific research on IddC is limited, this document extrapolates from closely related compounds, particularly 5-substituted 2'-deoxycytidines and the parent compound 2',3'-dideoxycytidine (ddC, Zalcitabine), to present a detailed account of its probable synthesis, mechanism of action, and potential biological activities. This guide is intended to serve as a foundational resource for researchers in antiviral drug discovery and development, offering detailed experimental protocols, data summaries, and pathway visualizations to stimulate further investigation into this and related nucleoside analogs.
Introduction and Historical Context
The development of nucleoside analogs as antiviral agents represents a cornerstone of modern chemotherapy. The initial success of compounds like zidovudine (B1683550) (AZT) in the 1980s for the treatment of Human Immunodeficiency Virus (HIV) infection spurred intensive research into modified nucleosides. The core concept behind these drugs lies in their ability to mimic natural nucleosides, the building blocks of DNA and RNA, and thereby interfere with viral replication.
A significant breakthrough in this field was the development of 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond required for DNA chain elongation. This structural modification leads to the termination of the growing viral DNA chain when incorporated by viral reverse transcriptases or DNA polymerases. 2',3'-Dideoxycytidine (ddC), also known as Zalcitabine, was one of the early dideoxynucleosides to be developed and demonstrated potent anti-HIV activity.[1]
Concurrently, research into the modification of the pyrimidine (B1678525) base at the 5-position showed that the introduction of halogen atoms could significantly influence the antiviral activity and selectivity of nucleoside analogs. Halogenated nucleosides, such as 5-iododeoxyuridine, have a long history of use as antiviral agents. The introduction of an iodine atom at the 5-position of the cytidine (B196190) base in a 2',3'-dideoxy scaffold, yielding 2',3'-Dideoxy-5-iodocytidine (IddC), represents a logical step in the exploration of structure-activity relationships within this class of compounds.
While a specific, seminal publication detailing the first synthesis and discovery of IddC is not readily identifiable in the current body of scientific literature, its conceptual development is firmly rooted in the rich history of both dideoxynucleoside and halogenated nucleoside research. This guide, therefore, constructs a technical profile of IddC based on the established principles and experimental data available for its close structural relatives.
Physicochemical Properties
A summary of the key physicochemical properties of 2',3'-Dideoxy-5-iodocytidine is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂IN₃O₃ |
| Molecular Weight | 337.11 g/mol |
| IUPAC Name | 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
| Synonyms | 5-Iodo-ddC, IddC |
| Appearance | White to off-white solid (predicted) |
| Solubility | Predicted to be slightly soluble in water and polar organic solvents. |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2',3'-Dideoxy-5-iodocytidine is not prominently described in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, namely the iodination of a deoxycytidine precursor followed by 2',3'-dideoxygenation.
A likely synthetic pathway would start with the iodination of 2'-deoxycytidine (B1670253) to produce 5-iodo-2'-deoxycytidine (B1674142). This intermediate would then undergo a deoxygenation reaction at the 2' and 3' positions of the ribose sugar to yield the final product.
Proposed Synthesis of 2',3'-Dideoxy-5-iodocytidine
Step 1: Iodination of 2'-Deoxycytidine
This step is based on the published synthesis of 5-iodo-2'-deoxycytidine.[2]
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Reaction: 2'-Deoxycytidine is treated with iodine and an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like N,N-dimethylformamide (DMF).
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Mechanism: The reaction proceeds via electrophilic substitution at the 5-position of the pyrimidine ring.
Step 2: 2',3'-Dideoxygenation of 5-iodo-2'-deoxycytidine
This step can be achieved through various established methods for the deoxygenation of vicinal diols in nucleosides. One common approach is the Barton-McCombie deoxygenation.
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Reaction: The 2' and 3' hydroxyl groups of 5-iodo-2'-deoxycytidine are first converted to a thiocarbonyl derivative, such as a xanthate. This is typically achieved by reacting the diol with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide (e.g., methyl iodide). The resulting bis(xanthate) is then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane) to effect the deoxygenation.
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Mechanism: The reaction proceeds through a radical-mediated reduction of the C-O bonds.
Caption: Proposed synthetic pathway for 2',3'-Dideoxy-5-iodocytidine.
Biological Activity
Mechanism of Action
The presumed mechanism of action of 2',3'-Dideoxy-5-iodocytidine is consistent with that of other 2',3'-dideoxynucleoside analogs.[3]
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Cellular Uptake and Phosphorylation: IddC is transported into the host cell where it is sequentially phosphorylated by host cell kinases to its active triphosphate form, 2',3'-dideoxy-5-iodocytidine triphosphate (IddCTP). The initial phosphorylation to the monophosphate is likely catalyzed by deoxycytidine kinase.
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Inhibition of Viral Reverse Transcriptase/DNA Polymerase: IddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral reverse transcriptases (in the case of retroviruses like HIV) or DNA polymerases (in the case of DNA viruses like Hepatitis B Virus).
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Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of IddC prevents the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis. This aborted DNA is non-functional and unable to support viral replication.
Caption: Proposed mechanism of action of 2',3'-Dideoxy-5-iodocytidine.
Antiviral and Cytotoxic Activity
Table 1: Antiviral and Cytotoxic Activity of 5-Iodo-2'-deoxycytidine [4]
| Virus/Cell Line | Assay | Endpoint | Concentration (µg/mL) |
| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction | ID₅₀ | 0.02 |
| Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction | ID₅₀ | 0.2 |
| Vaccinia Virus | Plaque Reduction | ID₅₀ | 0.2 |
| Vesicular Stomatitis Virus | CPE Inhibition | ID₅₀ | >100 |
| Primary Rabbit Kidney (PRK) Cells | Morphology | Minimum Toxic Conc. | 20 |
| Murine Leukemia L1210 Cells | Growth Inhibition | ID₅₀ | 1 |
ID₅₀: 50% Inhibitory Dose; CPE: Cytopathic Effect
The parent compound, 2',3'-dideoxycytidine (ddC), is known to have potent anti-HIV activity but is also associated with dose-limiting toxicities, including peripheral neuropathy and pancreatitis.[5] The cytotoxicity of ddC is linked to its inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction.[6] It is plausible that IddC would exhibit a similar toxicity profile.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of 2',3'-Dideoxy-5-iodocytidine, based on established methodologies for similar compounds.
Synthesis of 5-Iodo-2'-deoxycytidine[2]
Caption: Experimental workflow for the synthesis of 5-Iodo-2'-deoxycytidine.
Materials:
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2'-Deoxycytidine
-
Iodine (I₂)
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3-Chloroperoxybenzoic acid (m-CPBA)
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N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
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Methanol (B129727) (MeOH)
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Ammonia solution (NH₃)
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Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2'-deoxycytidine (1 equivalent) in DMF.
-
Add iodine (0.6 equivalents) and m-CPBA (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM:MeOH:H₂O:NH₃ as the eluent.
-
Collect the fractions containing the product and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
In Vitro Antiviral Assay (Plaque Reduction Assay)
Caption: Workflow for a plaque reduction antiviral assay.
Materials:
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Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV)
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Virus stock of known titer
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2',3'-Dideoxy-5-iodocytidine (IddC)
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Cell culture medium
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Semi-solid overlay (e.g., medium with carboxymethyl cellulose (B213188) or agar)
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Fixing solution (e.g., methanol)
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Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of IddC in cell culture medium.
-
Remove the medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours.
-
Remove the viral inoculum and add the different concentrations of IddC.
-
Overlay the cells with a semi-solid medium containing the respective drug concentrations.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells with methanol and stain with crystal violet.
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Count the number of plaques in each well.
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The 50% inhibitory dose (ID₅₀) is calculated as the concentration of IddC that reduces the number of plaques by 50% compared to the virus control.
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for an MTT cytotoxicity assay.
Materials:
-
Proliferating cell line (e.g., HeLa, HepG2, or a relevant immune cell line)
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96-well plates
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2',3'-Dideoxy-5-iodocytidine (IddC)
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Cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilizing agent (e.g., DMSO or a detergent-based solution)
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Microplate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates.
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After 24 hours, add serial dilutions of IddC to the wells.
-
Incubate the plates for 48-72 hours.
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Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of IddC that reduces cell viability by 50% compared to the untreated control.
Conclusion and Future Directions
2',3'-Dideoxy-5-iodocytidine is a rationally designed nucleoside analog that combines two key pharmacophores known to impart antiviral activity: the 2',3'-dideoxy sugar moiety and a 5-halogenated pyrimidine base. While direct experimental data on this specific compound is limited, the extensive research on related molecules provides a strong foundation for predicting its biological profile. It is highly probable that IddC acts as a chain terminator of viral DNA synthesis after intracellular phosphorylation.
The available data on 5-iodo-2'-deoxycytidine suggests that IddC may possess activity against DNA viruses, and the dideoxy modification strongly implies potential activity against retroviruses. However, the potential for cytotoxicity, particularly mitochondrial toxicity as seen with ddC, warrants careful investigation.
Future research should focus on the definitive synthesis of 2',3'-Dideoxy-5-iodocytidine and a thorough evaluation of its biological properties. Key areas for investigation include:
-
In vitro antiviral screening: Testing IddC against a broad panel of viruses, including HIV-1, HIV-2, HBV, and various herpesviruses, to determine its spectrum of activity and potency (EC₅₀).
-
Cytotoxicity studies: Assessing the in vitro cytotoxicity (CC₅₀) in various cell lines to determine its therapeutic index.
-
Mechanism of action studies: Confirming its role as a chain terminator and investigating the kinetics of inhibition of viral polymerases by IddCTP.
-
Metabolic studies: Investigating its cellular uptake, phosphorylation, and catabolism.
-
In vivo studies: If in vitro data are promising, evaluating its pharmacokinetic properties and efficacy in animal models.
The systematic exploration of compounds like 2',3'-Dideoxy-5-iodocytidine is crucial for the continued development of novel and more effective antiviral therapies. This technical guide provides a framework for initiating such investigations.
References
- 1. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',3'-Dideoxycytidine induced drug resistance in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
